molecular formula C15H18ClN3O B12916035 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one CAS No. 139706-43-7

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one

Cat. No.: B12916035
CAS No.: 139706-43-7
M. Wt: 291.77 g/mol
InChI Key: VQFNSHOYSZFPNN-UHFFFAOYSA-N
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Description

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one is a pyrazinone-based chemical compound offered for research and development purposes. The integration of chloro, diethylamino, and phenyl substituents on the pyrazinone core suggests potential as a versatile intermediate in medicinal chemistry and drug discovery. This structure is typical of scaffolds investigated for various biological activities, making it a compound of interest for developing new pharmacologically active molecules. As a building block, it may be used to synthesize more complex heterocyclic systems for screening and optimization. The compound should be handled by experienced personnel in a laboratory setting. It is stable under recommended storage conditions in a cool, dry place. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

139706-43-7

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

5-chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2-one

InChI

InChI=1S/C15H18ClN3O/c1-4-18(5-2)14-15(20)19(11(3)13(16)17-14)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

VQFNSHOYSZFPNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(N(C1=O)C2=CC=CC=C2)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation generally follows a convergent synthetic strategy involving:

  • Construction of the pyrazinone ring system.
  • Introduction of the 5-chloro substituent via selective halogenation.
  • Installation of the 3-(diethylamino) substituent through nucleophilic substitution or amination.
  • Phenylation at the N-1 position by reaction with appropriate phenylating agents.

Stepwise Synthesis Details

Step Reaction Type Reagents/Conditions Notes
1. Pyrazinone Core Formation Cyclization of appropriate precursors (e.g., substituted diketones or diamines) Reflux in polar aprotic solvents such as DMF or DMSO Formation of 1H-pyrazin-2-one scaffold
2. Chlorination at C-5 Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride Controlled temperature (0–25 °C), inert atmosphere Selective chlorination avoiding overreaction
3. Introduction of Diethylamino Group at C-3 Nucleophilic substitution with diethylamine or via amination of a suitable leaving group precursor Room temperature to mild heating, solvent such as ethanol or DMF Ensures substitution at position 3
4. N-Phenylation at N-1 Reaction with phenyl halides or phenylboronic acids under palladium-catalyzed conditions or via nucleophilic aromatic substitution Use of bases like triethylamine, catalysts such as Pd(PPh3)4, reflux conditions Achieves N-phenyl substitution

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Purification Method
Pyrazinone ring formation Stirring in DMF, 12 mL, room temperature to reflux 60–75% Extraction, recrystallization from ethanol
Chlorination NCS, 1 equiv, 0–25 °C, 1–2 h 70–85% Column chromatography or preparative TLC
Diethylamino substitution Diethylamine, 1.5 equiv, DMF, 25–50 °C, 4 h 65–80% Extraction, washing with acid/base, recrystallization
N-Phenylation Phenyl bromide, Pd catalyst, triethylamine, reflux, 6 h 60–78% Chromatography, recrystallization

Solvent and Reagent Notes

  • DMF (Dimethylformamide) is preferred for its polar aprotic nature, facilitating nucleophilic substitutions and cyclizations.
  • Triethylamine acts as a base to neutralize acids formed during substitution and phenylation steps.
  • NCS is favored for mild and selective chlorination.
  • Purification often involves sequential washing with dilute hydrochloric acid, sodium hydroxide, and saturated sodium chloride solutions to remove impurities.

Representative Experimental Procedure (Adapted from Literature)

  • Pyrazinone Core Synthesis:
    A mixture of appropriate diketone and diamine precursors is dissolved in DMF and stirred at reflux for 4–6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, poured into water, and the precipitate is filtered and washed.

  • Selective Chlorination:
    The pyrazinone intermediate is dissolved in dichloromethane, cooled to 0 °C, and N-chlorosuccinimide is added portion-wise. The mixture is stirred for 1–2 hours, then quenched with water. The organic layer is separated, washed, dried, and concentrated.

  • Diethylamino Substitution:
    The chlorinated intermediate is dissolved in DMF, and diethylamine is added. The mixture is stirred at 40 °C for 4 hours. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic extracts are washed and dried.

  • N-Phenylation:
    The diethylamino-substituted pyrazinone is reacted with phenyl bromide in the presence of Pd(PPh3)4 catalyst and triethylamine under reflux for 6 hours. The reaction mixture is filtered, concentrated, and purified by column chromatography.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Pyrazinone ring formation Cyclization in DMF High yield, straightforward Requires careful precursor selection
Chlorination NCS-mediated selective chlorination Mild, selective Sensitive to temperature and stoichiometry
Diethylamino substitution Nucleophilic substitution in DMF Efficient, good regioselectivity Requires excess amine, possible side reactions
N-Phenylation Pd-catalyzed cross-coupling High selectivity, versatile Requires expensive catalyst, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinones .

Scientific Research Applications

Pharmaceutical Development

The compound's unique structural features suggest significant potential in drug development. Its pyrazinone core, characterized by a five-membered aromatic ring with nitrogen atoms, is modified with a chloro group, diethylamino group, and a phenyl group. These modifications may enhance its interaction with biological targets.

Preliminary studies indicate that 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one exhibits various biological activities:

  • Antimicrobial Properties : Research suggests that compounds within this class may possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : The compound's structure may allow it to interact with cancer cell pathways, potentially leading to anticancer drug formulations.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential. Interaction studies often focus on:

  • Target Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes can inform its efficacy as a drug.
  • Mechanism of Action : Investigating how the compound affects cellular processes can lead to insights into its potential therapeutic applications.

Case Studies and Research Findings

Research has been conducted to explore the efficacy of this compound in various settings:

Antimicrobial Studies

In a study examining the antimicrobial properties of similar pyrazinones, it was found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.

Anticancer Research

A recent investigation into the anticancer potential of pyrazinones revealed that certain derivatives showed promise in inhibiting tumor growth in vitro. The specific interactions of this compound with cancer cell lines are currently under study to determine its effectiveness as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Terbacil (5-Chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-Pyrimidinedione)

Structural Differences :

  • Terbacil (CAS 5902-51-2) has a pyrimidinedione core instead of pyrazinone.
  • Substituents include a tert-butyl group (1,1-dimethylethyl) at position 3 and lacks the phenyl and diethylamino groups .

Functional Implications :

  • Environmental Impact: Terbacil is banned as a pesticide due to adverse ecological effects, highlighting the importance of substituent choice. The tert-butyl group may contribute to environmental persistence, whereas the diethylamino group in the target compound could offer different degradation pathways .
  • Bioactivity: Pyrimidinediones are typically herbicides, suggesting that pyrazinone derivatives like the target compound might share similar mechanisms but with altered specificity due to nitrogen positioning.

Fluoropyridinyl Derivatives (e.g., 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine)

Structural Differences :

  • Fluorine replaces chlorine at analogous positions in these compounds (e.g., CAS 1488737-17-2). Additional substitutions include pyrimidin-4-amine and methylthio groups .

Functional Implications :

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature may increase metabolic stability compared to chlorine, affecting pharmacokinetics in pharmaceutical contexts.
  • Synthetic Accessibility : Fluorinated analogs often require specialized reagents (e.g., DAST), whereas chloro derivatives like the target compound might be synthesized via nucleophilic substitution.

Pyrazolo-Pyridine Derivatives (e.g., 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one)

Structural Differences :

  • This compound () features fused chromeno and pyrazolo rings, with a thieno-pyrimidine substituent.

Functional Implications :

  • Complexity in Synthesis : Multi-step routes (e.g., reflux with FeCl3-SiO2) are required for fused systems, whereas the target compound’s simpler structure may allow more straightforward synthesis .
  • Biological Targets: Fused systems often target kinases or DNA, whereas pyrazinones may exhibit different bioactivity profiles due to ring electronics.

Data Tables

Table 1: Substituent Comparison

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Position 6 Substituent Position 1 Substituent CAS Number
Target Compound Pyrazinone Diethylamino Chloro Methyl Phenyl Not Provided
Terbacil Pyrimidinedione tert-Butyl Chloro Methyl N/A 5902-51-2
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine Pyrimidine Pyridin-4-amine Fluorine N/A Fluoropyridinyl 1488737-17-2

Table 2: Environmental and Regulatory Status

Compound Name Application Class Regulatory Status Key Concerns
Target Compound Unknown Not specified Potential need for ecotoxicity studies
Terbacil Herbicide Banned (No allowed uses) Environmental persistence
Fluoropyridinyl analogs Pharmaceuticals Under research/development Metabolic stability

Research Findings and Gaps

  • Synthesis: The target compound’s diethylamino and phenyl groups may require palladium-catalyzed coupling or SNAr reactions, contrasting with Terbacil’s simpler alkylation routes .
  • Structural Analysis : Tools like SHELX and ORTEP are critical for crystallography, yet structural data (e.g., bond lengths, angles) for the target compound are absent.

Biological Activity

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazinone class, characterized by a five-membered aromatic ring containing nitrogen atoms. The specific substituents on the pyrazinone core, including a chloro group, diethylamino group, and phenyl group, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3OC_{14}H_{16}ClN_{3}O, with a molecular weight of approximately 277.75 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₆ClN₃O
Molecular Weight277.75 g/mol
LogP2.732
PSA38.13 Ų

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit various pharmacological activities, including:

  • Anticholinesterase Activity : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Initial assessments have suggested that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

The interaction studies focus on understanding how this compound binds to its biological targets. Molecular docking studies have indicated that the compound binds effectively to the active sites of various enzymes, which is essential for its pharmacodynamic profile .

Case Study 1: Anticholinesterase Inhibition

In vitro studies have demonstrated that certain derivatives of pyrazinones exhibit significant AChE inhibition, with IC50 values indicating their potency. For instance, some compounds showed IC50 values in the low micromolar range, suggesting that modifications to the pyrazinone structure can enhance biological activity .

Case Study 2: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibiotics based on this scaffold .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-methylpyrazin-2(1H)-oneLacks diethylamino and phenyl groupsMay exhibit different reactivity and biological properties
6-Methyl-1-benzylpyrazin-2(1H)-oneContains a benzyl group instead of diethylaminoDifferent binding properties due to structural variations
5-Bromo-3-(diethylamino)-6-methylpyrazin-2(1H)-oneContains bromine instead of chlorineAltered reactivity and potential biological activity

Q & A

Basic Research Questions

Q. How can the synthetic route for 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one be optimized for higher yields?

  • Methodological Answer : Key steps include controlling reaction temperature (e.g., 0–50°C for HCl-mediated reactions) and solvent selection (aqueous HCl as in ). Yield improvements (e.g., 52.7% in Step 5 of ) may require iterative adjustments to stoichiometry, pH, or purification techniques like recrystallization. Monitoring intermediates via HPLC or LC-MS is critical for identifying bottlenecks .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions (e.g., diethylamino and phenyl groups). X-ray crystallography (as in ) resolves stereochemical ambiguities. Purity can be assessed via HPLC with UV detection (≥95% threshold, as in ) .

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts). Cross-validate using 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Contradictions may arise from solvent effects or tautomeric forms; deuterated solvents and variable-temperature NMR can clarify .

Advanced Research Questions

Q. What strategies are effective for studying the environmental fate of this compound under simulated ecosystem conditions?

  • Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ). Assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) using LC-MS/MS. Measure partition coefficients (log P) to predict bioaccumulation potential .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial derivatives of this pyrazinone scaffold?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation, alkyl chain length) and test against bacterial/fungal strains (e.g., E. coli, C. albicans). Use MIC assays (minimum inhibitory concentration) and compare with standard drugs (e.g., ampicillin, clotrimazole) as in . Molecular docking studies (e.g., MOE software in ) identify target binding motifs .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer : Optimize solvent systems (e.g., mixed polar/non-polar solvents) and employ slow evaporation techniques. For low-symmetry crystals (e.g., monoclinic systems in ), use cryocooling (100 K) to stabilize diffraction. Refinement with SHELXL and data-to-parameter ratios >15:1 ensure accuracy .

Q. How does the diethylamino group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating diethylamino group enhances nucleophilicity at adjacent positions. Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor regioselectivity via LC-MS and compare with computational models (e.g., Fukui indices) .

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